JWH 018 N-(5-bromopentyl) analog, also known as 1-(5-bromopentyl)-1H-indol-3-ylmethanone, is a synthetic cannabinoid that has gained attention for its structural similarity to other cannabinoids, particularly JWH 018. This compound is classified under synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis. Its chemical structure includes a bromine atom at the 5 position of the pentyl chain, differentiating it from its parent compound.
The compound is identified by the CAS number 1445578-62-0 and falls under the category of synthetic cannabinoids. These substances are often utilized in research settings and are not intended for human consumption. JWH 018 N-(5-bromopentyl) analog is primarily used in forensic applications and research due to its potency in activating cannabinoid receptors in the central nervous system.
The synthesis of JWH 018 N-(5-bromopentyl) analog typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure optimal yields and purity of the final product.
The molecular formula for JWH 018 N-(5-bromopentyl) analog is CHBrNO, with a molecular weight of approximately 420.342 g/mol. The structure consists of an indole ring connected to a naphthalene moiety through a carbonyl linkage.
JWH 018 N-(5-bromopentyl) analog can undergo various chemical reactions typical of synthetic cannabinoids:
The binding affinity suggests that this compound could potentially exhibit potent psychoactive effects similar to those observed with other cannabinoids.
JWH 018 N-(5-bromopentyl) analog exerts its effects primarily through activation of cannabinoid receptors:
The potency and efficacy at these receptors suggest that this compound may produce effects such as analgesia, altered perception, and euphoria.
JWH 018 N-(5-bromopentyl) analog has several scientific uses:
The foundational compound JWH-018 (1-pentyl-3-(1-naphthoyl)indole) emerged from academic cannabinoid research led by Dr. John W. Huffman in the 1990s. Designed as a probe for cannabinoid receptor pharmacology, its core structure features a 1H-indole moiety linked via a carbonyl group to a lipophilic naphthalene ring. The N1-position carries a pentyl chain, optimizing interaction with the CB1 receptor's hydrophobic pocket [5]. JWH-018 exhibits high CB1 affinity (Ki = 9 nM), surpassing ∆9-THC (Ki = 39.5 nM) [7]. This scaffold became the archetype for hundreds of derivatives through systematic modifications:
Table 1: Evolution of JWH-018-Derived Analogs
Structural Feature Modified | Example Compound | Key Pharmacological Change |
---|---|---|
N1-pentyl chain | JWH-073 (N1-butyl) | Reduced CB1 efficacy |
Naphthoyl group | AM-2201 (1-(5-fluoropentyl)-3-(1-naphthoyl)indole) | Enhanced metabolic stability |
Indole core | JWH-018 5-bromo analog | Altered electron density |
Halogenation (F, Cl, Br, I) at the N1-alkyl terminus became a strategic approach to evade regulatory controls while modifying pharmacokinetics. Brominated analogs like the JWH-018 N-(5-bromopentyl) variant appeared in forensic samples circa 2014-2015, identifiable via:
Forensic prevalence correlates with halogen size: bulkier bromo-analogs persist longer in tissues than fluoro-derivatives, increasing identification likelihood [3].
Bromination at the pentyl chain's terminal carbon (ω-position) serves three primary objectives in cannabinoid design:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5